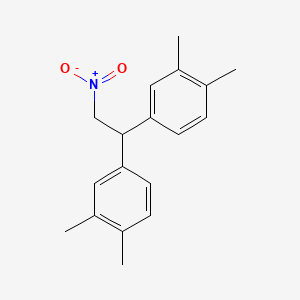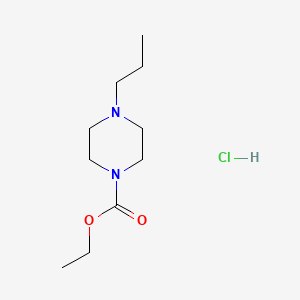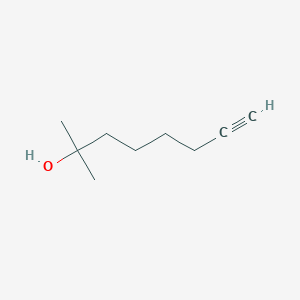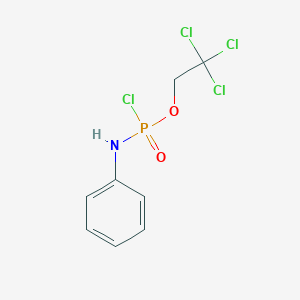silane CAS No. 64166-04-7](/img/structure/B14506638.png)
[(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a cyclopentene ring substituted with an ethenyl group and a trimethylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane typically involves the reaction of 3-ethenyl-2-methylcyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Ethenyl-2-methylcyclopent-1-en-1-ol+Trimethylsilyl chloride→(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for maximum yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Compounds with various functional groups replacing the trimethylsilyl ether.
Applications De Recherche Scientifique
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Potential use in the development of bioactive molecules and drug candidates.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethenyl group can undergo addition reactions, while the trimethylsilyl ether can be cleaved to reveal a hydroxyl group, enabling further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethenyl-2-methylcyclopent-1-en-1-ol: The precursor to (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane.
Trimethylsilyl ethers: A class of compounds with similar silyl ether functional groups.
Uniqueness
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane is unique due to the combination of a cyclopentene ring with an ethenyl group and a trimethylsilyl ether
Propriétés
Numéro CAS |
64166-04-7 |
|---|---|
Formule moléculaire |
C11H20OSi |
Poids moléculaire |
196.36 g/mol |
Nom IUPAC |
(3-ethenyl-2-methylcyclopenten-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-6-10-7-8-11(9(10)2)12-13(3,4)5/h6,10H,1,7-8H2,2-5H3 |
Clé InChI |
RRNANBCOHZWQMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC1C=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


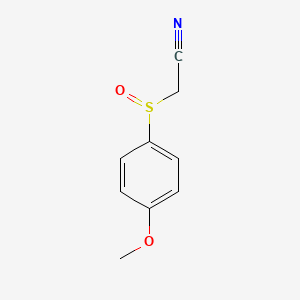

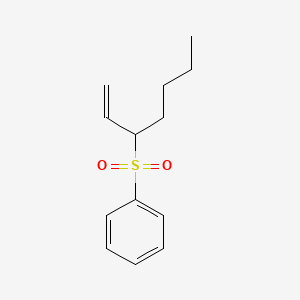
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
